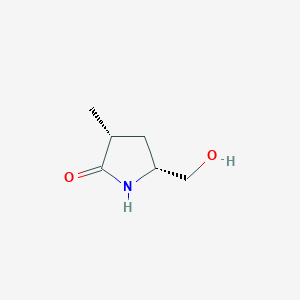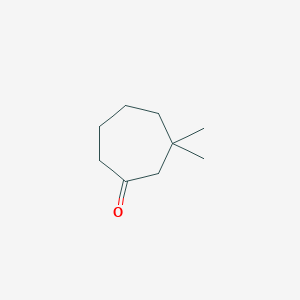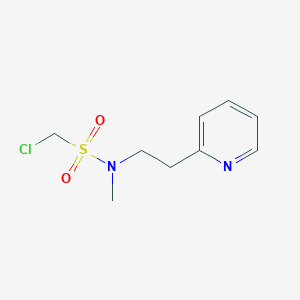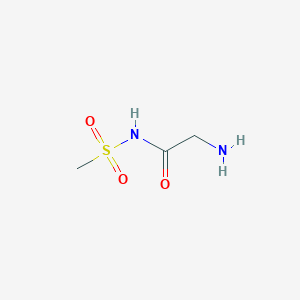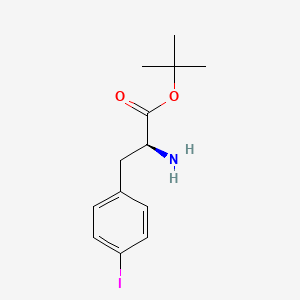
4-Iodophenylalanine tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate is a chemical compound that features a tert-butyl ester group, an amino group, and an iodophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate amino acid derivative and an iodophenyl compound.
Protection of Amino Group: The amino group is protected using a tert-butyl ester group to prevent unwanted reactions during subsequent steps.
Coupling Reaction: The protected amino acid derivative is then coupled with the iodophenyl compound using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The final step involves the removal of the protecting group to yield the desired product.
Industrial Production Methods
Industrial production of tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of protein-ligand interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The iodophenyl group plays a crucial role in these interactions, facilitating binding through halogen bonding and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2S)-2-amino-3-(4-bromophenyl)propanoate
- tert-Butyl (2S)-2-amino-3-(4-chlorophenyl)propanoate
- tert-Butyl (2S)-2-amino-3-(4-fluorophenyl)propanoate
Uniqueness
Tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and binding properties compared to its brominated, chlorinated, or fluorinated analogs. The iodine atom’s larger size and higher polarizability enhance its interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H18INO2 |
|---|---|
Poids moléculaire |
347.19 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate |
InChI |
InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)11(15)8-9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3/t11-/m0/s1 |
Clé InChI |
UQKKBAIPAARVFX-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)I)N |
SMILES canonique |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


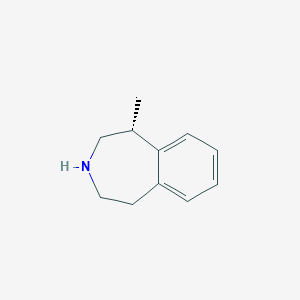
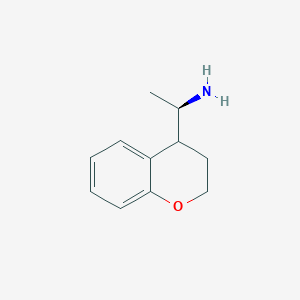
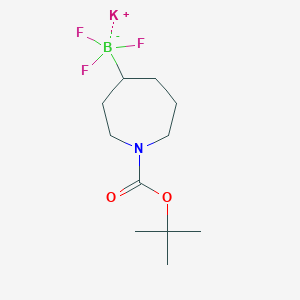
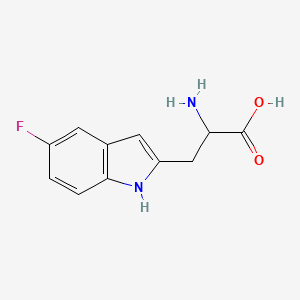

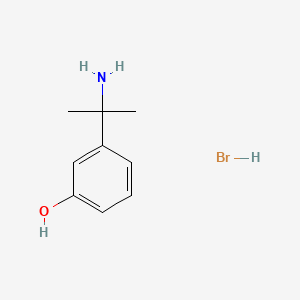
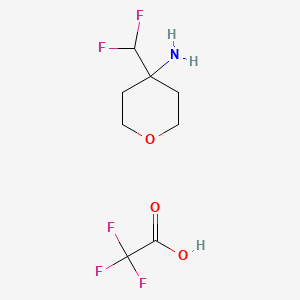
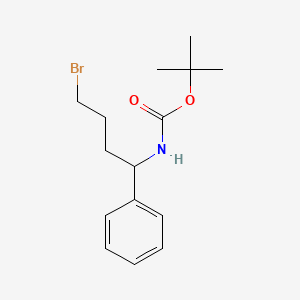
![7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13571205.png)
